molecular formula C11H11N3O2 B3871137 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- CAS No. 61959-18-0

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-

Cat. No.: B3871137
CAS No.: 61959-18-0
M. Wt: 217.22 g/mol
InChI Key: JQRLVJUJBNDOAZ-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a methyl group at the 6-position and a phenylmethyl group at the 2-position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a suitable diketone can lead to the formation of the triazine ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine-3,5(2H,4H)-dione: Lacks the methyl and phenylmethyl groups, resulting in different chemical properties.

    6-Methyl-1,2,4-Triazine-3,5(2H,4H)-dione: Similar structure but without the phenylmethyl group.

    2-Phenylmethyl-1,2,4-Triazine-3,5(2H,4H)-dione: Similar structure but without the methyl group.

Uniqueness

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- is unique due to the presence of both the methyl and phenylmethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzyl-6-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(15)12-11(16)14(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLVJUJBNDOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399051
Record name AC1N41ZN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61959-18-0
Record name AC1N41ZN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-
Reactant of Route 3
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-
Reactant of Route 4
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-
Reactant of Route 5
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-
Reactant of Route 6
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-

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